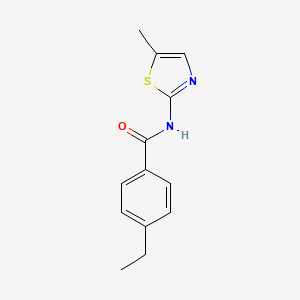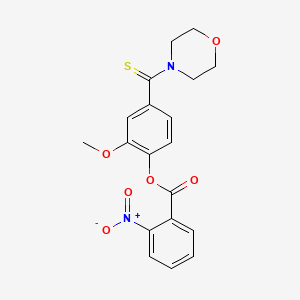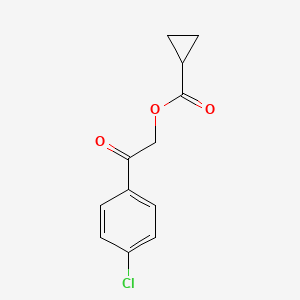
2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates This compound is characterized by the presence of a cyclopropane ring attached to a carboxylate group, along with a 4-chlorophenyl and an oxoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds via a cyclopropanation mechanism, where the diazo compound reacts with the aldehyde to form the cyclopropane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction parameters and can reduce the reaction time significantly .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoethyl group can form hydrogen bonds with active sites of enzymes, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The chlorophenyl group can participate in hydrophobic interactions, further stabilizing the compound within the binding pocket .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl acetate
- 2-(4-chlorophenyl)-2-oxoethyl butyrate
- 2-(4-chlorophenyl)-2-oxoethyl propionate
Uniqueness
2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. The rigidity of the cyclopropane ring enhances the compound’s stability and binding affinity in biological systems, making it a valuable molecule for various applications .
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c13-10-5-3-8(4-6-10)11(14)7-16-12(15)9-1-2-9/h3-6,9H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLLRYSCUORLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-BENZYL-6-HYDROXY-3-(4-METHOXYPHENYL)-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-4(3H)-PYRIMIDINONE](/img/structure/B6117321.png)
![N-(4-isopropylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117333.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6117338.png)
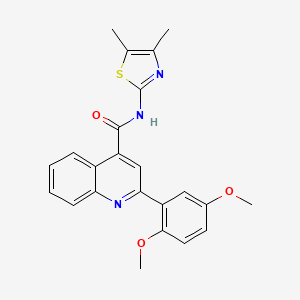
![5-[[3-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-methoxyphenol](/img/structure/B6117356.png)
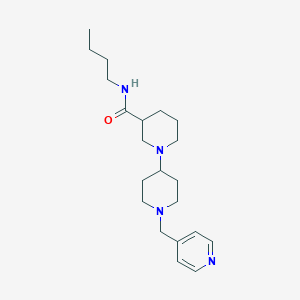
![1-{3-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6117365.png)
![{3-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6117378.png)
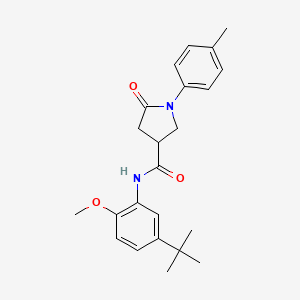
![N'-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1-phenylmethanesulfonohydrazide](/img/structure/B6117386.png)
![[5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6117389.png)
![4-(3-methoxy-2-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117395.png)
